N-benzyl-N'-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
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Overview
Description
N-benzyl-N’-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea is a chemical compound with the molecular formula C19H24N4O2 and a molecular weight of 340.42 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyclopropyl group and an oxadiazole ring .
Preparation Methods
The synthesis of N-benzyl-N’-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves multiple steps. The synthetic route typically starts with the preparation of the cyclopropyl-1,2,4-oxadiazole intermediate, followed by its reaction with cyclohexylamine and benzyl isocyanate under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-benzyl-N’-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-benzyl-N’-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-benzyl-N’-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The cyclopropyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-benzyl-N’-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea can be compared with other similar compounds, such as:
N-benzylurea: Lacks the cyclopropyl and oxadiazole groups, resulting in different chemical properties and applications.
Cyclopropyl-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their biological activity and chemical reactivity.
Properties
IUPAC Name |
1-benzyl-3-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(20-13-14-7-3-1-4-8-14)22-19(11-5-2-6-12-19)17-21-16(23-25-17)15-9-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2,(H2,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNFYGYANDZKHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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